molecular formula C21H21N3O6 B11597970 Ethyl 2-amino-1'-(2-amino-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Ethyl 2-amino-1'-(2-amino-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11597970
M. Wt: 411.4 g/mol
InChI Key: HVBXQWBZCGEHRV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1’-(2-amino-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound that features a spirochromene-indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-1’-(2-amino-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate indole derivatives with chromene precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1’-(2-amino-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

Ethyl 2-amino-1’-(2-amino-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1’-(2-amino-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirochromene-indole derivatives and related heterocyclic compounds. Examples include:

  • Spiro[indole-3,4’-piperidine] derivatives
  • Spiro[chromene-4,3’-pyrrolidine] derivatives

Uniqueness

Ethyl 2-amino-1’-(2-amino-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is unique due to its specific structural features, such as the spiro linkage and the presence of multiple functional groups

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 2-amino-1'-(2-amino-2-oxoethyl)-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carboxylate

InChI

InChI=1S/C21H21N3O6/c1-2-29-19(27)17-18(23)30-14-9-5-8-13(25)16(14)21(17)11-6-3-4-7-12(11)24(20(21)28)10-15(22)26/h3-4,6-7H,2,5,8-10,23H2,1H3,(H2,22,26)

InChI Key

HVBXQWBZCGEHRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC(=O)N)C(=O)CCC2)N

Origin of Product

United States

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